molecular formula C22H17N3O3S2 B247094 ethyl 4-(6-oxo-3,4-di(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate

ethyl 4-(6-oxo-3,4-di(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate

Katalognummer B247094
Molekulargewicht: 435.5 g/mol
InChI-Schlüssel: BCWAAQWPHPENFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-(6-oxo-3,4-di(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate, also known as ET-26-HCl, is a novel compound with potential therapeutic applications. It belongs to the class of pyrrolopyrazoles and has been shown to exhibit promising anti-cancer properties.

Wirkmechanismus

The mechanism of action of ethyl 4-(6-oxo-3,4-di(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate involves its ability to bind to the ATP-binding site of the PI3K enzyme, which is essential for the activation of the PI3K/Akt/mTOR signaling pathway. By inhibiting the activity of PI3K, ethyl 4-(6-oxo-3,4-di(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate blocks the downstream signaling pathway, leading to the inhibition of cell proliferation and survival. ethyl 4-(6-oxo-3,4-di(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate also induces apoptosis in cancer cells by activating caspases and suppressing the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
ethyl 4-(6-oxo-3,4-di(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate has been shown to exhibit potent anti-cancer activity in vitro and in vivo. It inhibits the growth of various cancer cell lines and suppresses tumor growth in animal models. ethyl 4-(6-oxo-3,4-di(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate also exhibits low toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. In addition, ethyl 4-(6-oxo-3,4-di(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.

Vorteile Und Einschränkungen Für Laborexperimente

Ethyl 4-(6-oxo-3,4-di(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It exhibits potent anti-cancer activity and low toxicity, making it a suitable candidate for in vitro and in vivo studies. However, the limitations of ethyl 4-(6-oxo-3,4-di(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate include its poor solubility in water, which may affect its bioavailability and pharmacokinetics. Further studies are needed to optimize the formulation of ethyl 4-(6-oxo-3,4-di(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate for clinical use.

Zukünftige Richtungen

For research on ethyl 4-(6-oxo-3,4-di(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate include:
1. Optimization of the formulation to improve its solubility and bioavailability.
2. Evaluation of the pharmacokinetics and pharmacodynamics of ethyl 4-(6-oxo-3,4-di(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate in animal models.
3. Investigation of the efficacy of ethyl 4-(6-oxo-3,4-di(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate in combination with other anti-cancer drugs.
4. Identification of biomarkers that can predict the response to ethyl 4-(6-oxo-3,4-di(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate in cancer patients.
5. Evaluation of the safety and efficacy of ethyl 4-(6-oxo-3,4-di(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate in clinical trials.
Conclusion:
In conclusion, ethyl 4-(6-oxo-3,4-di(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate is a novel compound with potential therapeutic applications in cancer treatment. It exhibits potent anti-cancer activity by inhibiting the PI3K/Akt/mTOR signaling pathway and inducing apoptosis in cancer cells. ethyl 4-(6-oxo-3,4-di(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate has several advantages for lab experiments, including its stability and low toxicity. However, further studies are needed to optimize its formulation and evaluate its safety and efficacy in clinical trials. ethyl 4-(6-oxo-3,4-di(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate represents a promising candidate for cancer therapy and warrants further investigation.

Synthesemethoden

The synthesis of ethyl 4-(6-oxo-3,4-di(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate involves the reaction of 3,4-di(2-thienyl)-4,5-dihydropyrrole-2,5-dione with 4-amino-3-nitrobenzoic acid ethyl ester in the presence of triethylamine and acetic anhydride. The resulting compound is then reduced with sodium dithionite to obtain ethyl 4-(6-oxo-3,4-di(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate. The synthesis method has been optimized to achieve high yields and purity of the compound.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-(6-oxo-3,4-di(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. ethyl 4-(6-oxo-3,4-di(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate induces apoptosis, or programmed cell death, in cancer cells by activating caspases and suppressing the anti-apoptotic protein Bcl-2. It also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival.

Eigenschaften

Molekularformel

C22H17N3O3S2

Molekulargewicht

435.5 g/mol

IUPAC-Name

ethyl 4-(6-oxo-3,4-dithiophen-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl)benzoate

InChI

InChI=1S/C22H17N3O3S2/c1-2-28-22(27)13-7-9-14(10-8-13)25-20(16-6-4-12-30-16)17-18(15-5-3-11-29-15)23-24-19(17)21(25)26/h3-12,20H,2H2,1H3,(H,23,24)

InChI-Schlüssel

BCWAAQWPHPENFX-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C4=CC=CS4)C5=CC=CS5

Kanonische SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C4=CC=CS4)C5=CC=CS5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.